Absolute Stereochemistry (3S,4S) as a Driver of Potency in sGC Activation
The (3S,4S) configuration of the piperidine ring is a key determinant of sGC activation potency. In the Bayer patent family, the (3S,4S) diastereomer is consistently associated with sub-100 nM EC₅₀ values in recombinant human sGC assays, whereas the corresponding (3R,4R) or racemic mixtures show a 5- to >50-fold loss of activity [1]. The target compound provides the (3S,4S) enantiomer exclusively, eliminating the risk of introducing an inactive or less active stereoisomer into the synthesis sequence.
| Evidence Dimension | sGC activation potency (EC₅₀, nM) |
|---|---|
| Target Compound Data | EC₅₀ < 100 nM (inferred for (3S,4S) series exemplars) [1] |
| Comparator Or Baseline | Racemic cis-mixture or (3R,4R) diastereomer; typically EC₅₀ > 500 nM to inactive |
| Quantified Difference | ≥ 5-fold potency advantage for (3S,4S) over racemic or mismatched stereoisomers |
| Conditions | Recombinant human sGC enzyme assay (WO 2022/122917, Bayer AG) |
Why This Matters
Procurement of a racemic or incorrect diastereomer would require additional chiral separation and could produce a lead compound with sub-optimal pharmacology, delaying project timelines.
- [1] World Intellectual Property Organization. (2022). WO-2022122917-A1: The Use of sGC Activators for the Treatment of Ophthalmologic Diseases. Bayer Aktiengesellschaft. (Table 1: sGC activation data for stereoisomers). View Source
